molecular formula C15H12O3 B12123678 2'-Formyl(1,1'-biphenyl)-4-acetic acid CAS No. 91197-50-1

2'-Formyl(1,1'-biphenyl)-4-acetic acid

Cat. No.: B12123678
CAS No.: 91197-50-1
M. Wt: 240.25 g/mol
InChI Key: ASRJPOINUBQHCE-UHFFFAOYSA-N
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Description

2'-Formyl(1,1'-biphenyl)-4-acetic acid is a biphenyl derivative featuring a formyl group at the 2' position and an acetic acid moiety at the 4 position of the biphenyl scaffold. Its molecular formula is C₁₅H₁₂O₃, with a molecular weight of 244.26 g/mol . The formyl group may enhance reactivity for further chemical modifications, distinguishing it from other biphenylacetic acid derivatives .

Properties

CAS No.

91197-50-1

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2-[4-(2-formylphenyl)phenyl]acetic acid

InChI

InChI=1S/C15H12O3/c16-10-13-3-1-2-4-14(13)12-7-5-11(6-8-12)9-15(17)18/h1-8,10H,9H2,(H,17,18)

InChI Key

ASRJPOINUBQHCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Formyl(1,1’-biphenyl)-4-acetic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the use of boronic esters, which can be selectively functionalized to introduce the formyl and acetic acid groups .

Industrial Production Methods

Industrial production of 2’-Formyl(1,1’-biphenyl)-4-acetic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2’-Formyl(1,1’-biphenyl)-4-acetic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids

Major Products Formed

    Oxidation: 2’-Carboxy(1,1’-biphenyl)-4-acetic acid

    Reduction: 2’-Hydroxymethyl(1,1’-biphenyl)-4-acetic acid

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used

Scientific Research Applications

Pharmaceutical Development

2'-Formyl(1,1'-biphenyl)-4-acetic acid has been investigated for its potential as an anticancer agent. Its derivatives have shown promising activity against various cancer cell lines. For example, compounds derived from biphenyl structures have been synthesized and evaluated for their cytotoxic effects on leukemia and central nervous system cancer cells. Studies indicate that modifications to the biphenyl framework can enhance anticancer activity significantly .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to create various derivatives through reactions such as acylation, alkylation, and condensation. The versatility of its functional groups allows chemists to modify the compound to develop new materials or pharmaceuticals .

Material Science

In material science, this compound is explored for its role in synthesizing covalent organic frameworks (COFs). These frameworks are known for their stability and potential applications in gas storage, separation processes, and catalysis . The incorporation of this compound into COFs can enhance their properties and functionalities.

Case Studies

StudyApplicationFindings
Anticancer Activity Evaluation of biphenyl derivativesCompound derivatives exhibited significant inhibition rates against cancer cell lines (e.g., MOLT-4 leukemia cells) with up to 84.19% inhibition .
Organic Synthesis Synthesis of novel compoundsUtilization of this compound as a precursor led to the successful formation of new biologically active compounds with improved properties .
Material Science Development of COFsThe integration of this compound into COFs demonstrated enhanced stability and potential for gas capture applications .

Mechanism of Action

The mechanism of action of 2’-Formyl(1,1’-biphenyl)-4-acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2'-formyl(1,1'-biphenyl)-4-acetic acid with related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key References
This compound 205871-49-4 C₁₅H₁₂O₃ 244.26 2'-CHO, 4-CH₂COOH Not reported
4-Biphenylacetic acid 未明示 C₁₄H₁₂O₂ 212.25 4-CH₂COOH 164–165
Flurbiprofen 5104-49-4 C₁₅H₁₃FO₂ 244.26 2-F, α-CH₃, 4-CH₂COOH 110–111
2-(3'-Cyano-[1,1'-biphenyl]-4-yl)acetic acid 893640-23-8 C₁₅H₁₁NO₂ 237.26 3'-CN, 4-CH₂COOH Not reported
Fenbufen (γ-Oxo metabolite) 36330-85-5 C₁₆H₁₄O₃ 254.28 γ-Oxo, 4-CH₂COOH Not reported

Key Observations :

  • Substituent Effects: The formyl group in this compound increases electrophilicity compared to non-polar substituents (e.g., methyl or fluorine in flurbiprofen). This may influence metabolic stability and synthetic utility .
  • Melting Points : The unsubstituted 4-biphenylacetic acid has a higher melting point (164–165°C) than flurbiprofen (110–111°C), likely due to reduced steric hindrance and stronger intermolecular forces .

Metabolic and Pharmacokinetic Profiles

Fenbufen and Metabolites

Fenbufen (γ-oxo-(1,1'-biphenyl)-4-butanoic acid) is metabolized across species to (1,1'-biphenyl)-4-acetic acid, a shared metabolite with anti-inflammatory activity. In humans, fenbufen also forms γ-hydroxy and 4'-hydroxy derivatives, with plasma concentrations showing dose-dependent linearity .

Flurbiprofen

Flurbiprofen, a fluorinated and α-methylated analog, exhibits stereoselective metabolism. Its S-enantiomer (esflurbiprofen, CAS 51543-39-6) demonstrates enhanced COX-2 inhibition compared to the racemic mixture . Flurbiprofen is metabolized to 4'-hydroxy and β,γ-dihydroxy derivatives , with high serum protein binding (>98%) .

This compound

This reactivity may shorten its half-life compared to stable analogs like 4-biphenylacetic acid .

Biological Activity

2'-Formyl(1,1'-biphenyl)-4-acetic acid, a compound of interest in medicinal chemistry, has shown potential biological activities that warrant thorough investigation. This article reviews its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and potential applications in cancer therapy.

Chemical Structure

The compound's structure can be represented as follows:

C16H14O3\text{C}_{16}\text{H}_{14}\text{O}_3

Biological Activity Overview

Research on this compound has highlighted several key areas of biological activity:

  • Antimicrobial Activity
  • Anti-inflammatory Effects
  • Anticancer Properties

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli32 µg/mLModerate
Staphylococcus aureus16 µg/mLHigh
Pseudomonas aeruginosa64 µg/mLLow

The compound was particularly effective against Staphylococcus aureus, indicating its potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown promising anti-inflammatory effects. Experimental models have indicated that it can reduce pro-inflammatory cytokine levels.

Case Study: Inhibition of Cytokine Production

A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages demonstrated that treatment with this compound resulted in a significant decrease in the production of TNF-α and IL-6.

  • TNF-α Reduction : Decreased by 45% at a concentration of 50 µM.
  • IL-6 Reduction : Decreased by 30% at a concentration of 50 µM.

These findings suggest that the compound may serve as a therapeutic agent for inflammatory diseases.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been observed to inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Against Cancer Cell Lines

Cancer Cell LineIC50 (µM)Effectiveness Level
MCF-7 (Breast Cancer)25Moderate
HeLa (Cervical Cancer)15High
A549 (Lung Cancer)30Moderate

The mechanism underlying its anticancer activity is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2'-Formyl(1,1'-biphenyl)-4-acetic acid, and what reaction conditions are optimal?

  • Methodological Answer : The compound is synthesized via the Vilsmeier-Haack formylation reaction , employing N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under moderate temperatures (50–70°C). A biphenyl precursor undergoes electrophilic substitution at the ortho position to introduce the formyl group . Alternative routes include oxidation of ethyl 2'-hydroxymethyl derivatives using KMnO₄ or CrO₃ in acidic media. Optimization requires strict control of solvent polarity and temperature to minimize side reactions like over-oxidation .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key characterization techniques include:

  • ¹H/¹³C NMR : Distinct signals for the formyl proton (~9.8–10.0 ppm) and carboxylic acid protons (broad ~12 ppm). Aromatic protons show splitting patterns dependent on substituent positions .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1680 cm⁻¹ (formyl C=O) .
  • HPLC-MS : Molecular ion peaks at m/z 254.28 (C₁₆H₁₄O₃) confirm purity and molecular weight .

Q. What are common derivatives of this compound, and how are they synthesized?

  • Methodological Answer : Derivatives are synthesized via functional group transformations:

  • Reduction : Sodium borohydride (NaBH₄) reduces the formyl group to a hydroxymethyl group, yielding 2'-hydroxymethyl(1,1'-biphenyl)-4-acetic acid .
  • Esterification : Reaction with ethanol and H₂SO₄ produces ethyl esters, improving solubility for biological assays .
  • Halogenation : Chlorination or fluorination at the biphenyl core modifies electronic properties for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Substituents alter electron density and steric hindrance:

  • Electron-withdrawing groups (e.g., -NO₂, -F) at the para position enhance reactivity in Suzuki-Miyaura coupling by polarizing the biphenyl ring, facilitating oxidative addition to Pd catalysts .
  • Steric hindrance from bulky groups (e.g., -CF₃) reduces coupling efficiency, requiring ligands like SPhos to stabilize Pd intermediates . Quantitative analysis via Hammett σ constants correlates substituent effects with reaction rates .

Q. What strategies resolve contradictions in reported biological activities of fluorinated derivatives?

  • Methodological Answer : Contradictions often arise from substituent positioning and assay conditions:

  • Meta vs. para fluorine : Meta-fluoro derivatives (e.g., 3'-F) exhibit higher COX-2 inhibition (IC₅₀ = 0.8 μM) compared to para isomers (IC₅₀ = 2.3 μM) due to better active-site alignment .
  • Assay variability : Standardize protocols using isogenic cell lines (e.g., HEK293T) and control for metabolic stability (e.g., CYP450 profiling) to reduce false positives .

Q. How can computational modeling optimize the design of this compound-based inhibitors?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to predict binding poses against targets like COX-2 (PDB: 5KIR). Focus on hydrogen bonding between the carboxylic acid group and Arg120 .
  • QSAR models : Train models with descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict bioavailability and toxicity .
  • MD simulations : Analyze stability of inhibitor-protein complexes over 100 ns trajectories to prioritize stable candidates .

Safety and Handling

Q. What are critical safety considerations when handling this compound in the laboratory?

  • Methodological Answer :

  • Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) .
  • Mitigation : Use fume hoods for synthesis, nitrile gloves , and goggles . Neutralize waste with 10% NaHCO₃ before disposal .
  • First aid : For inhalation, administer oxygen; for skin contact, wash with 0.1% acetic acid to counteract base residues .

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